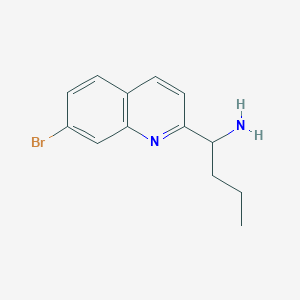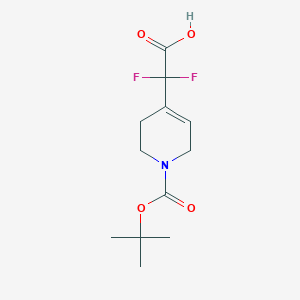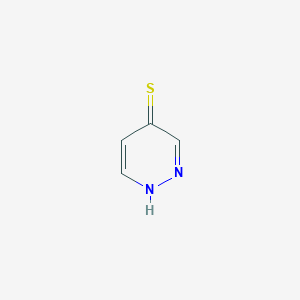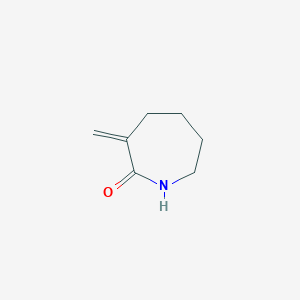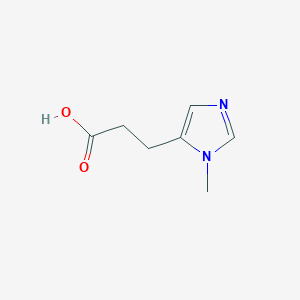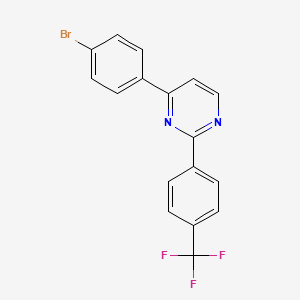
4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine is a chemical compound that features both bromophenyl and trifluoromethylphenyl groups attached to a pyrimidine ring
Preparation Methods
The synthesis of 4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: These aldehydes undergo a condensation reaction with guanidine to form the pyrimidine ring.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the final pyrimidine compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Trifluoromethylation: The trifluoromethyl group can participate in radical trifluoromethylation reactions, which are significant in pharmaceuticals and agrochemicals.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. The bromophenyl and trifluoromethylphenyl groups can interact with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine can be compared with similar compounds such as:
4-Bromophenyl 4-bromobenzoate: This compound shares the bromophenyl group but differs in its overall structure and properties.
(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone: This compound also contains both bromophenyl and trifluoromethylphenyl groups but has a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and physical properties.
Properties
CAS No. |
1256353-18-0 |
|---|---|
Molecular Formula |
C17H10BrF3N2 |
Molecular Weight |
379.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C17H10BrF3N2/c18-14-7-3-11(4-8-14)15-9-10-22-16(23-15)12-1-5-13(6-2-12)17(19,20)21/h1-10H |
InChI Key |
DHYZQCOEXOINGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12979887.png)
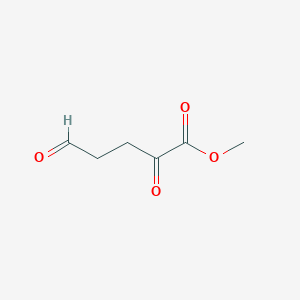
![3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B12979890.png)


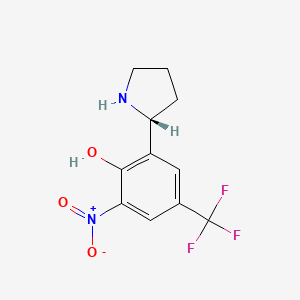
![2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one](/img/structure/B12979902.png)
